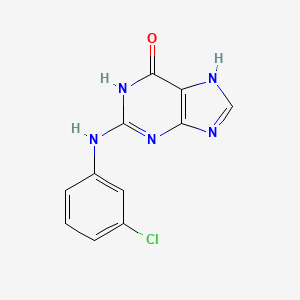![molecular formula C11H11BrN2O B11855528 7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)
7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family This compound is characterized by its unique structure, which includes a bromine atom at the 7th position, an ethyl group at the 2nd position, and a methyl group at the 9th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-ethyl-3-methylpyridine with bromine in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions: 7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms such as ketones or carboxylic acids.
Reduction Products: Reduced forms such as alcohols or amines.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: In biological research, 7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is studied for its potential as an enzyme inhibitor or receptor antagonist. It may interact with specific biological targets, leading to the modulation of biological pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties. It may also find applications in the production of agrochemicals or other specialty chemicals.
作用機序
The mechanism of action of 7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. For example, it may act as an antagonist to specific receptors, blocking their activity and resulting in a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
2-Ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the bromine atom at the 7th position.
7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the ethyl group at the 2nd position.
9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks both the bromine atom at the 7th position and the ethyl group at the 2nd position.
Uniqueness: The presence of the bromine atom at the 7th position, along with the ethyl and methyl groups at the 2nd and 9th positions, respectively, makes 7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one unique
特性
分子式 |
C11H11BrN2O |
|---|---|
分子量 |
267.12 g/mol |
IUPAC名 |
7-bromo-2-ethyl-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C11H11BrN2O/c1-3-9-5-10(15)14-6-8(12)4-7(2)11(14)13-9/h4-6H,3H2,1-2H3 |
InChIキー |
RBHYESNPEBMPAF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=O)N2C=C(C=C(C2=N1)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11855450.png)











![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)

